

Application of E7046 in Breast Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: E7046

Cat. No.: B1574325

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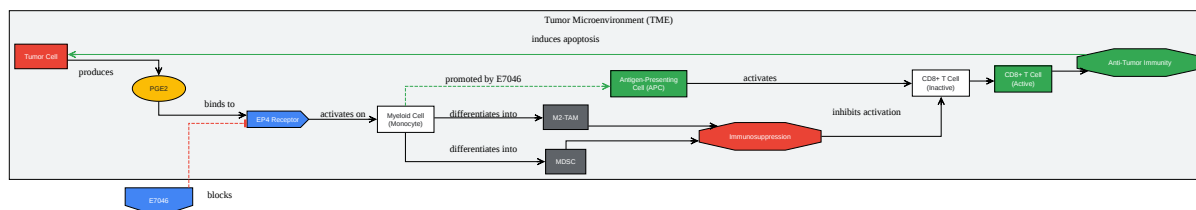
For Researchers, Scientists, and Drug Development Professionals

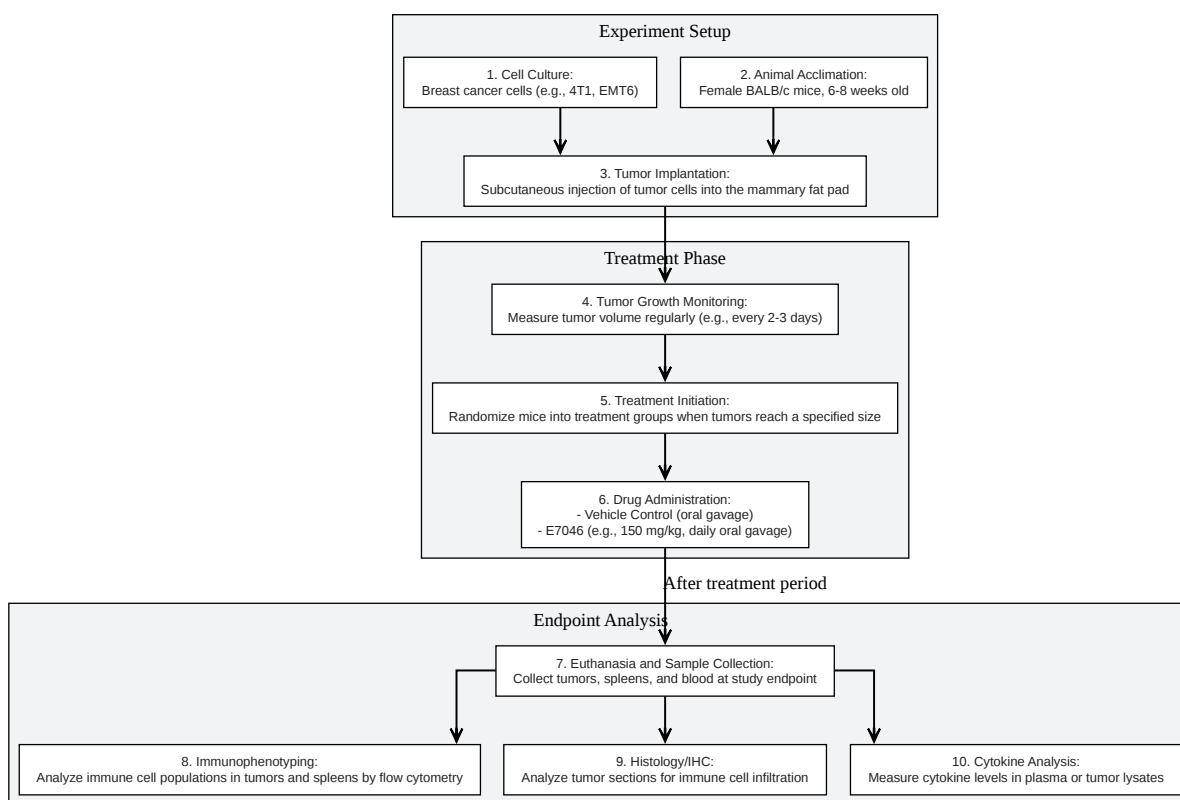
Introduction

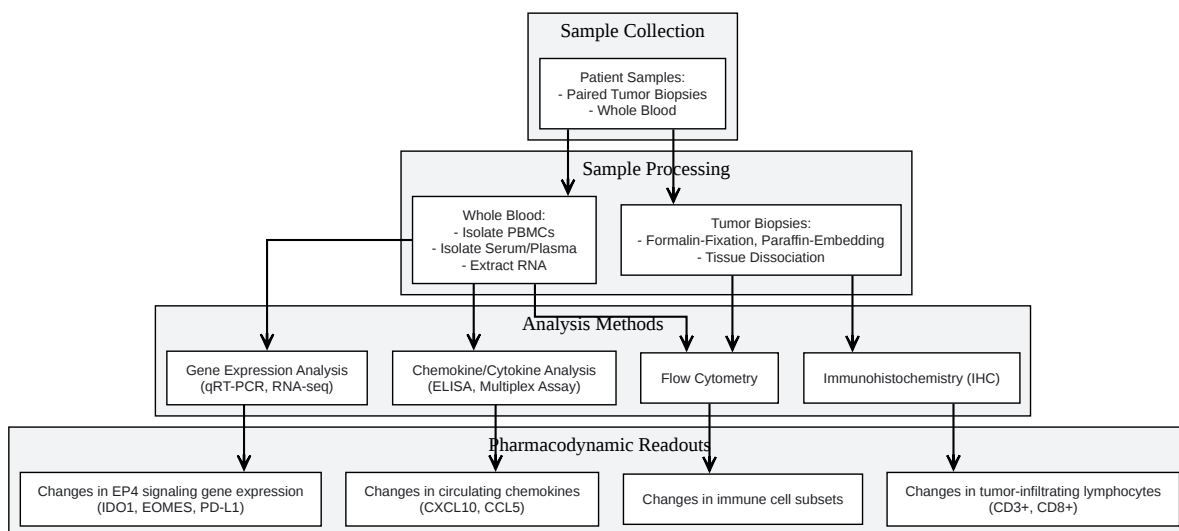
E7046 is an orally bioavailable, potent, and highly selective small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[1][2] In the tumor microenvironment (TME), prostaglandin E2 (PGE2) acts as a powerful immunosuppressive mediator by engaging with its receptors, including EP4.[1][3] By blocking the PGE2-EP4 signaling pathway, **E7046** has emerged as a promising immunomodulatory agent for cancer therapy.[1][4] These application notes provide a comprehensive overview of the use of **E7046** in breast cancer research, detailing its mechanism of action, summarizing key preclinical and clinical findings, and providing detailed experimental protocols.

Mechanism of Action

E7046 reverses the immunosuppressive effects of PGE2 within the TME.[1] Its primary mechanism involves the modulation of myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][3] **E7046** inhibits the differentiation of monocytes into immunosuppressive M2-like macrophages and MDSCs, and instead promotes their differentiation into antigen-presenting cells (APCs).[5] This shift in myeloid cell differentiation enhances the recruitment and activation of cytotoxic CD8+ T cells, thereby restoring anti-tumor immunity.[1][6]







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